molecular formula C6H3Cl2F2N B1409893 3,5-Dichloro-2,6-difluoroaniline CAS No. 1804420-45-8

3,5-Dichloro-2,6-difluoroaniline

Cat. No.: B1409893
CAS No.: 1804420-45-8
M. Wt: 197.99 g/mol
InChI Key: PHFWIZVLUWKFID-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2,6-difluoroaniline involves several steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled reaction conditions to ensure high yield and purity while minimizing side reactions and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2,6-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products:

Scientific Research Applications

3,5-Dichloro-2,6-difluoroaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 3,5-Dichloro-2,6-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms in the benzene ring, which imparts distinct chemical properties compared to other dichloroanilines. These properties include increased reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

3,5-dichloro-2,6-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWIZVLUWKFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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